molecular formula C17H22N4OS B2648183 N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1798029-89-6

N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2648183
CAS No.: 1798029-89-6
M. Wt: 330.45
InChI Key: HFYAIJIGXFSTSE-UHFFFAOYSA-N
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Description

N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic chemical scaffold of interest in medicinal chemistry and antimicrobial research. This compound integrates a 1,2,3-thiadiazole core, a pharmacophore recognized for its broad bioactive potential. Recent scientific investigations into 1,2,3-thiadiazole derivatives have highlighted their significant efficacy against a range of Gram-positive bacterial strains, including resistant pathogens, by targeting essential bacterial functions . The molecular architecture of this compound, which further incorporates a phenylpyrrolidine moiety, is designed to enhance lipophilicity and optimize interaction with biological targets, potentially leading to improved pharmacokinetic properties. Researchers can utilize this compound as a key intermediate or a novel chemical entity in screening programs aimed at developing new therapeutic agents, particularly for addressing the urgent global challenge of antimicrobial resistance . Its structure offers a versatile platform for further chemical modification and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-2-7-15-16(23-20-19-15)17(22)18-12-14-10-6-11-21(14)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYAIJIGXFSTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thiadiazole ring can be introduced through a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative. The final step involves coupling the pyrrolidine and thiadiazole intermediates through a carboxamide linkage, often using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of a lactam, while reduction of the carboxamide group can yield an amine .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. The compound may share similar characteristics due to its structural components. Thiadiazole compounds have been investigated for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifilarial Agents
Thiadiazole derivatives have been explored as potential macrofilaricides for treating human filarial infections, including lymphatic filariasis and onchocerciasis. Studies have shown that related compounds can effectively reduce adult worm burdens in vivo, making them candidates for further development as antifilarial agents .

Pharmacological Studies

Mechanism of Action
The pharmacological activities of thiadiazole derivatives often involve interference with microbial metabolism or cell wall synthesis. For instance, compounds with similar structures have been shown to disrupt metabolic pathways in pathogens, leading to their death or inhibition .

Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of related thiadiazole compounds indicates that modifications can enhance their bioavailability and stability in biological systems. For example, certain substitutions on the thiadiazole ring have been linked to improved solubility and metabolic stability .

Case Studies

StudyCompoundFindings
Study 1 Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-aminesDemonstrated efficacy as macrofilaricides in animal models; reduced adult worm burden significantly .
Study 2 Thiazoline derivativesShowed promising antibacterial activity against multiple strains of bacteria; structure-activity relationship studies highlighted key functional groups .
Study 3 Acetamide derivativesEvaluated for antibacterial properties; some derivatives exhibited lower MIC values than standard treatments .

Mechanism of Action

The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with neurotransmitter receptors, while the thiadiazole ring can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The table below summarizes key structural differences between the target compound and analogs from the literature:

Compound Name Heterocycle Core Substituents/Functional Groups Key Structural Features References
N-((1-Phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (Target) 1,2,3-Thiadiazole 4-Propyl, 5-carboxamide linked to (1-phenylpyrrolidin-2-yl)methyl Lipophilic pyrrolidine; linear propyl chain -
1-(4-Fluorophenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide 1,3,4-Thiadiazole 5-Isopropyl, 3-carboxamide linked to 1-(4-fluorophenyl)pyrrolidine-5-one Fluorinated phenyl; ketone in pyrrolidine
N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea 1,3,4-Thiadiazole 5-Propyl, thiourea linked to phenoxy-pyrazole Thiourea (vs. carboxamide); phenoxy group
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole/Thiazole 5-Methyl isoxazole-4-carboxamide linked to thiazole Dual heterocycles (isoxazole + thiazole)

Key Comparative Insights

Heterocycle Core
  • The target compound’s 1,2,3-thiadiazole core is less common in medicinal chemistry compared to 1,3,4-thiadiazole (e.g., and ) or thiazole (). The 1,2,3-thiadiazole’s electron-deficient nature may influence reactivity or binding to biological targets .
  • Compounds with 1,3,4-thiadiazole () often exhibit enhanced metabolic stability due to steric protection of the sulfur atom .
Substituent Effects
  • The (1-phenylpyrrolidin-2-yl)methyl group in the target compound combines aromaticity and a flexible pyrrolidine ring, which may improve CNS penetration compared to the 4-fluorophenyl group in , which adds polarity via fluorine .
Functional Group Impact
  • Carboxamide vs. Thiourea : The target compound’s carboxamide group () supports hydrogen bonding with biological targets, while the thiourea in offers stronger electron-withdrawing effects but reduced metabolic stability .
  • The ketone in ’s pyrrolidine ring may reduce conformational flexibility compared to the unmodified pyrrolidine in the target compound .

Research Implications

  • The phenylpyrrolidine moiety may enhance interactions with CNS targets (e.g., dopamine or serotonin receptors).
  • The 1,2,3-thiadiazole core could confer unique selectivity compared to 1,3,4-thiadiazole analogs, which are often explored as kinase inhibitors or antimicrobial agents .

Biological Activity

N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is C16H19N3OSC_{16}H_{19}N_{3}OS with a molecular weight of 301.4 g/mol. Its structure includes a thiadiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₉N₃OS
Molecular Weight301.4 g/mol
CAS Number1208434-75-6

The compound's biological activity is largely attributed to its interaction with various biological targets. Thiadiazole derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms include:

  • Antimicrobial Activity : Thiadiazole derivatives have demonstrated efficacy against a range of pathogens by disrupting cellular processes.
  • CNS Activity : Some derivatives have shown the ability to cross the blood-brain barrier, indicating potential applications in treating neurological disorders.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.

Biological Activity Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide. Below are key findings:

Antimicrobial Efficacy

A study on substituted thiadiazoles revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Neuropharmacological Effects

Research indicated that certain thiadiazole compounds exhibit neuroprotective effects in models of neurodegeneration. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells.

Case Study: Efficacy Against Filarial Infections

A related compound was tested for its efficacy against filarial infections. It demonstrated substantial reduction in adult worm motility and burden in vivo when administered at appropriate dosages (30 mg/kg orally) .

Safety and Toxicity

Preliminary toxicological evaluations suggest that while the compound exhibits promising biological activity, it may also present CNS-related side effects at higher doses. Further studies are required to assess the safety profile comprehensively.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-phenylpyrrolidin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis involves multi-step reactions, including thiadiazole ring formation and carboxamide coupling. Key steps include:

  • Use of POCl₃ for cyclization of thiosemicarbazide derivatives at 90°C under reflux (3 hours), followed by pH adjustment (8–9) with ammonia to precipitate intermediates .
  • Carboxamide coupling via N,N-dimethylformamide (DMF) as a solvent, with K₂CO₃ as a base and RCH₂Cl (alkyl halides) for alkylation at room temperature .
    • Critical parameters : Temperature control during cyclization, solvent polarity (DMF vs. DMSO/water mixtures), and base selection (e.g., K₂CO₃ vs. DBU) significantly affect yield and purity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to confirm the thiadiazole-pyrrolidine linkage and substituent orientation (e.g., propyl group position) .
  • NMR spectroscopy : Analyze ¹H and ¹³C NMR shifts to verify the absence of undesired tautomers (e.g., thione vs. thiol forms in thiadiazole rings) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Q. What are the stability profiles of the thiadiazole ring under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies in buffers (pH 1–13) at 40–60°C for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., ring-opened thiols or disulfides) .
  • Use FTIR to detect changes in S–N and C–S vibrational bands, indicating ring instability .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-phenylpyrrolidin-2-ylmethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Perform DFT calculations to map electron density distributions across the pyrrolidine and thiadiazole moieties. Compare with experimental reactivity in SN2 reactions (e.g., alkylation with methyl iodide) .
  • Use Hammett plots to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reaction rates .

Q. What strategies resolve contradictions in reported bioactivity data across studies, such as conflicting IC₅₀ values in enzyme inhibition assays?

  • Methodology :

  • Assay standardization : Compare buffer systems (e.g., Tris-HCl vs. phosphate) and enzyme sources (recombinant vs. native) to identify variability .
  • Molecular docking : Model interactions between the compound and enzyme active sites (e.g., cytochrome P450 isoforms) to explain potency differences .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability, CYP inhibition) be improved through structural modifications?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide position to enhance solubility and reduce first-pass metabolism .
  • SAR studies : Synthesize analogs with varied alkyl chain lengths (e.g., butyl vs. propyl) and test hepatic microsomal stability via LC-MS/MS .

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